

Comparative FTIR Guide: 5-Chloro-2-ethoxyphenol Identification & Analysis

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxyphenol

CAS No.: 57428-47-4

Cat. No.: B3024679

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Executive Summary

5-Chloro-2-ethoxyphenol (CAS: 55489-15-1) is a critical intermediate in the synthesis of pharmaceutical compounds and agrochemicals. Its structural integrity is defined by three distinct functionalities: a phenolic hydroxyl group, an ethoxy ether linkage, and a chlorine substituent on a 1,2,4-trisubstituted benzene ring.

This guide provides a rigorous spectroscopic analysis of **5-Chloro-2-ethoxyphenol**, comparing its Infrared (IR) absorption profile against key structural analogs (e.g., 4-Chloro-2-ethoxyphenol and 5-Chloro-2-methoxyphenol). The goal is to empower researchers to definitively validate molecular identity and assess purity during drug development workflows.

Experimental Methodology

To ensure reproducibility and high signal-to-noise ratios, the following protocol is recommended for acquiring the FTIR data.

Sample Preparation Protocols

Method	Suitability	Protocol Highlights
ATR (Attenuated Total Reflectance)	Primary (Rapid)	Use Diamond/ZnSe crystal. Solid sample is pressed directly. Requires minimal prep; ideal for routine ID.
KBr Pellet	Secondary (High Res)	Mix 1-2 mg sample with 200 mg dry KBr. Press at 10 tons. Essential for resolving subtle fingerprint region splitting.
Solution Cell	Tertiary (H-Bonding)	Dissolve in CCl ₄ to observe "free" vs. "H-bonded" OH stretching (useful for intramolecular bonding studies).

Data Acquisition Parameters

- Spectral Range: 4000 – 400 cm⁻¹[\[1\]](#)[\[2\]](#)
- Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting)
- Scans: 32 (ATR) to 64 (Transmission)
- Apodization: Boxcar or Happ-Genzel

Structural Analysis & Band Assignments

The FTIR spectrum of **5-Chloro-2-ethoxyphenol** is dominated by the interplay between the electron-donating ethoxy/hydroxyl groups and the electron-withdrawing chlorine.

High-Frequency Region (4000 – 2800 cm⁻¹)

- O-H Stretching (3550 – 3200 cm⁻¹):
 - Observation: Broad, strong band centered ~3400 cm⁻¹.

- Mechanistic Insight: The position is heavily influenced by hydrogen bonding. In the solid state (ATR/KBr), intermolecular H-bonding broadens this peak. In dilute solution, a sharp "free" OH band appears $\sim 3600\text{ cm}^{-1}$.
- Aromatic C-H Stretching ($3100 - 3000\text{ cm}^{-1}$):
 - Observation: Weak, sharp shoulders.
 - Assignment:
of the benzene ring.
- Aliphatic C-H Stretching ($2980 - 2850\text{ cm}^{-1}$):
 - Observation: Distinct cluster of peaks.[3]
 - Assignment: The ethoxy group ($-\text{OCH}_2\text{CH}_3$) introduces characteristic methyl ($\sim 2980\text{ cm}^{-1}$) and methylene ($\sim 2870\text{ cm}^{-1}$) stretches. This is a key differentiator from non-alkylated chlorophenols.

Fingerprint Region ($1600 - 600\text{ cm}^{-1}$)

- Aromatic Ring Breathing ($1600, 1580, 1480\text{ cm}^{-1}$):
 - Observation: Sharp, variable intensity bands.
 - Assignment:
skeletal vibrations. The 1,2,4-substitution pattern often splits the band near 1600 cm^{-1} .
- Ether C-O-C Stretching ($1275 - 1000\text{ cm}^{-1}$):
 - Observation: Two strong bands.[3]
 - Assignment:
 - Ar-O-C (Asymmetric): $\sim 1250-1270\text{ cm}^{-1}$. Strong intensity due to conjugation with the ring.

- C-O-C (Symmetric/Aliphatic): $\sim 1040\text{--}1150\text{ cm}^{-1}$. Characteristic of the ethyl ether linkage.
- C-Cl Stretching ($800\text{--}600\text{ cm}^{-1}$):
 - Observation: Moderate to strong band, often around $650\text{--}750\text{ cm}^{-1}$.
 - Assignment: The heavy chlorine atom creates a low-frequency stretch. The exact position depends on the rotational isomerism relative to the ring plane.
- Out-of-Plane (OOP) Bending ($900\text{--}700\text{ cm}^{-1}$):
 - Observation: Critical for isomer differentiation.
 - Assignment: 1,2,4-trisubstituted benzenes typically show two strong bands:
 - Isolated H: $\sim 860\text{--}900\text{ cm}^{-1}$ (H at position 3, between OEt and Cl).
 - Adjacent 2H: $\sim 800\text{--}860\text{ cm}^{-1}$ (H at positions 4 and 6).

Comparative Performance: Distinguishing Alternatives

In drug development, verifying the specific regioisomer is vital. The table below contrasts **5-Chloro-2-ethoxyphenol** with its most common "imposter" (4-Chloro isomer) and "homolog" (Methoxy analog).

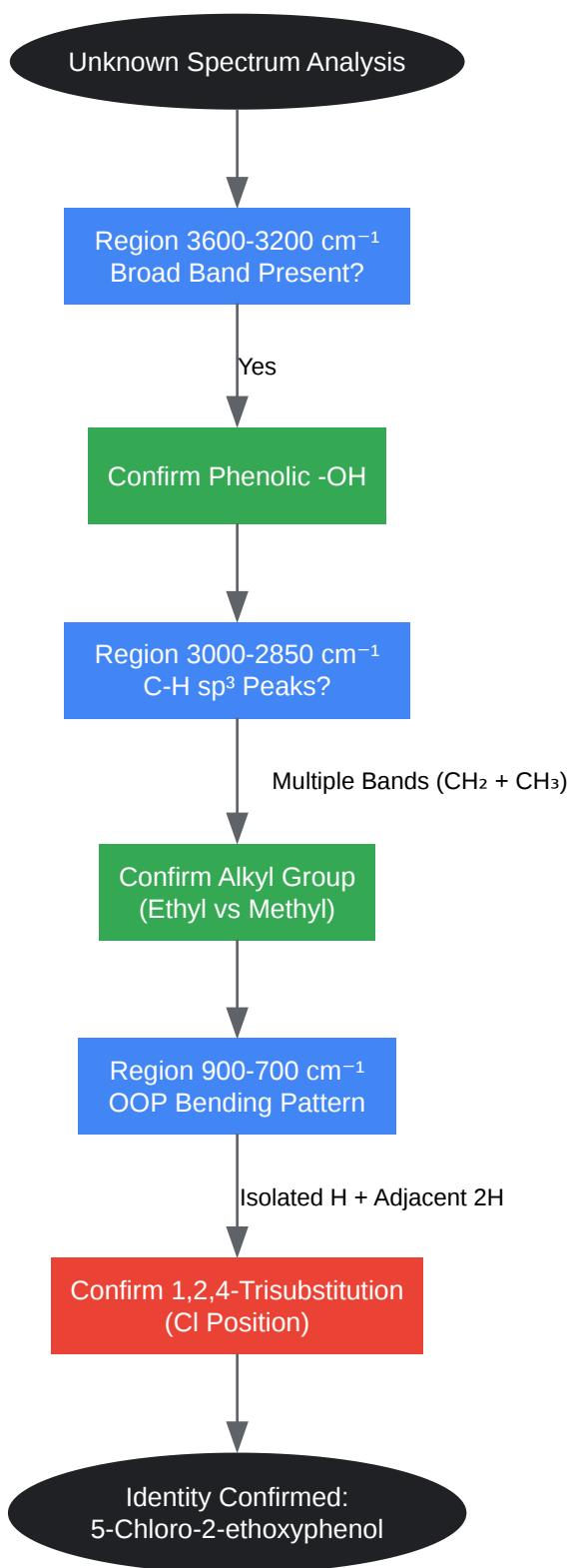
Table 1: Spectral Differentiation Matrix

Feature	5-Chloro-2-ethoxyphenol (Target)	4-Chloro-2-ethoxyphenol (Isomer)	5-Chloro-2-methoxyphenol (Homolog)
Substitution Pattern	1,2,4-trisubstituted (Cl at 5)	1,2,4-trisubstituted (Cl at 4)	1,2,4-trisubstituted (Cl at 5)
Aliphatic C-H	Methyl & Methylene (Ethyl group)	Methyl & Methylene (Ethyl group)	Methyl Only (Methoxy group)
OOP Bending (Ar-H)	Distinct bands for isolated H (pos 3) and adjacent H (pos 6).	Different pattern due to H positions at 3,5 (isolated) and 6.	Similar to target, but shifted slightly by mass of OMe vs OEt.
Ether Stretch	~1260 cm ⁻¹ (Ar-O) & ~1050 cm ⁻¹ (Aliph)	Similar, but Ar-O band shifts due to para-Cl electronic effect.	~1260 cm ⁻¹ & ~1030 cm ⁻¹ (C-O-C symmetric shifts).
Differentiation Key	OOP Region (800-900 cm ⁻¹) confirms Cl position relative to OEt.	Fingerprint Region shifts due to symmetry changes.	C-H Region (2800-3000 cm ⁻¹): Methoxy lacks methylene peaks.

Visualization of Analytical Workflow

Diagram 1: Structural Assignment Logic

This flow illustrates the decision-making process for assigning the spectrum to **5-Chloro-2-ethoxyphenol**.

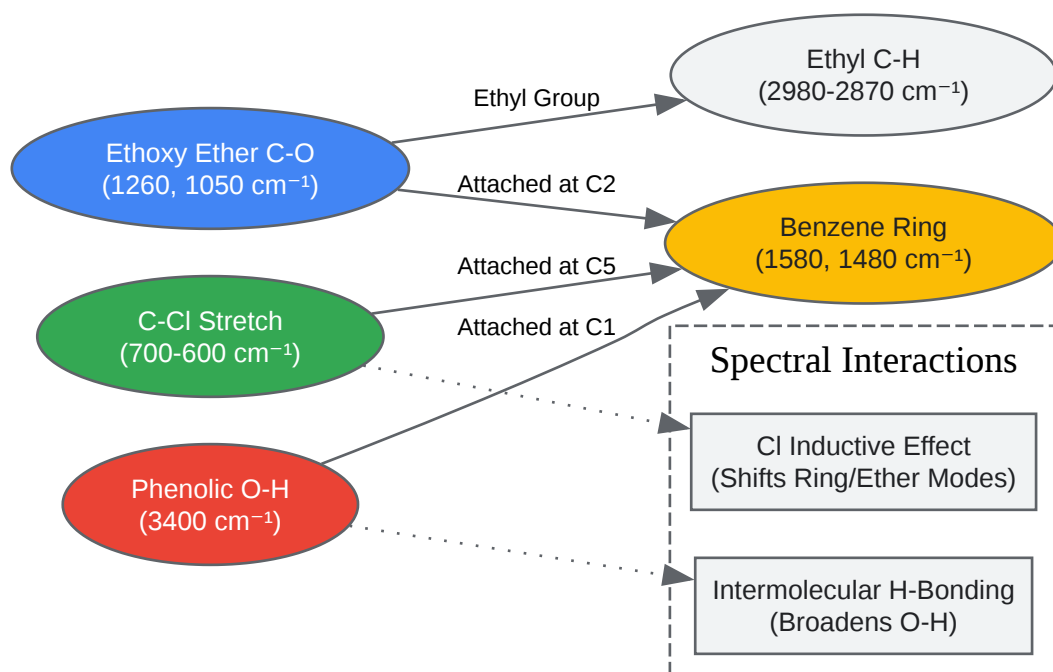


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Caption: Logical decision tree for validating **5-Chloro-2-ethoxyphenol** using FTIR spectral zones.

Diagram 2: Molecular Vibration Map

Visualizing the specific bonds responsible for key absorption bands.



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Caption: Mapping of functional groups to their characteristic FTIR vibrational frequencies.

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